Gly-gly-ile
Overview
Description
Gly-gly-ile, also known as glycylglycylisoleucine, is a tripeptide composed of two glycine residues and one isoleucine residue. Peptides like this compound are essential in various biological processes and have significant roles in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Gly-gly-ile involves the formation of peptide bonds between the amino acids glycine and isoleucine. The process typically includes the following steps:
Protection of Amino Groups: The amino groups of glycine and isoleucine are protected using tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to prevent unwanted reactions.
Activation of Carboxyl Groups: The carboxyl groups are activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling Reaction: The activated carboxyl group of one amino acid reacts with the free amino group of another amino acid to form a peptide bond.
Deprotection: The protecting groups are removed to yield the final tripeptide, this compound.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated solid-phase peptide synthesis (SPPS) methods. The Merrifield solid-phase method is commonly used, where the growing peptide chain is attached to a solid resin, allowing for efficient and scalable synthesis .
Chemical Reactions Analysis
Types of Reactions
Gly-gly-ile can undergo various chemical reactions, including:
Oxidation: Oxidative conditions can modify the peptide, particularly at the isoleucine residue.
Reduction: Reduction reactions can affect disulfide bonds if present in the peptide structure.
Substitution: Substitution reactions can occur at the amino or carboxyl groups, leading to modifications in the peptide structure.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various chemical reagents depending on the desired modification.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfonic acids, while reduction can result in the cleavage of disulfide bonds .
Scientific Research Applications
Gly-gly-ile has diverse applications in scientific research, including:
Chemistry: Used as a model compound for studying peptide bond formation and stability.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.
Mechanism of Action
The mechanism of action of Gly-gly-ile involves its interaction with specific molecular targets and pathways. As a peptide, it can bind to receptors or enzymes, influencing various biological processes. The exact mechanism depends on the context in which it is used, such as its role in cellular signaling or as a therapeutic agent .
Comparison with Similar Compounds
Similar Compounds
Gly-gly-gly: A tripeptide composed of three glycine residues.
Gly-gly-ala: A tripeptide composed of two glycine residues and one alanine residue.
Gly-ala-ile: A tripeptide composed of glycine, alanine, and isoleucine residues.
Uniqueness of Gly-gly-ile
This compound is unique due to the presence of isoleucine, which imparts specific structural and functional properties. The combination of glycine and isoleucine residues allows for unique interactions and stability, making it valuable in various applications .
Properties
IUPAC Name |
2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-methylpentanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O4/c1-3-6(2)9(10(16)17)13-8(15)5-12-7(14)4-11/h6,9H,3-5,11H2,1-2H3,(H,12,14)(H,13,15)(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMPXVJIDADUOQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)CNC(=O)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80400408 | |
Record name | 2-[2-(2-aminoacetamido)acetamido]-3-methylpentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80400408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69242-40-6 | |
Record name | 2-[2-(2-aminoacetamido)acetamido]-3-methylpentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80400408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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